REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][C:5]([N+:10]([O-])=O)=[CH:4][N:3]=1.Cl.[OH-].[Na+]>>[NH2:10][C:5]1[CH:6]=[C:7]([O:8][CH3:9])[C:2]([Cl:1])=[N:3][CH:4]=1 |f:2.3|
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=C1OC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
stannous chloride
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred for 10 minutes at 5° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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heated for 30 minutes on a steam bath
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with 1,1,1-trichloroethane
|
Type
|
EXTRACTION
|
Details
|
The trichloroethane extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield a white solid
|
Type
|
CUSTOM
|
Details
|
yield
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
NC=1C=C(C(=NC1)Cl)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |